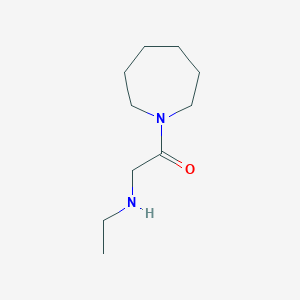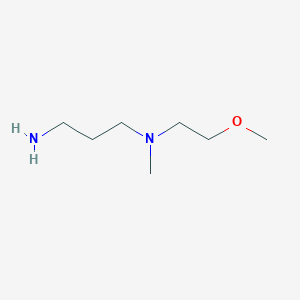![molecular formula C8H7F3N2O2 B1517104 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid CAS No. 1019388-10-3](/img/structure/B1517104.png)
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid
Vue d'ensemble
Description
“6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” is a chemical compound with the molecular formula C8H7F3N2O2 . It has a molar mass of 220.15 . It is a derivative of pyridinecarboxylic acid .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid”, is a key structural motif in active agrochemical and pharmaceutical ingredients . The synthesis process involves the development of organic compounds containing fluorine .Molecular Structure Analysis
The molecular structure of “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” consists of a pyridine ring with a carboxylic acid group at the 3-position and a trifluoroethylamino group at the 6-position .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” include a predicted density of 1.492±0.06 g/cm3 and a predicted boiling point of 327.4±42.0°C .Applications De Recherche Scientifique
Chemical Synthesis and Reactivity
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid demonstrates significant chemical versatility, contributing to the synthesis of various compounds. It is instrumental in the formation of coordination polymers and complex molecules, showcasing its reactivity with metal salts and other organic compounds. This chemical's ability to participate in the formation of complex structures underscores its value in synthetic chemistry for creating materials with potential applications in catalysis, material science, and pharmaceuticals (Ghosh, Savitha, & Bharadwaj, 2004; Schlosser & Mongin, 2007).
Vibrational Analysis
In the domain of analytical chemistry, the compound has been studied for its vibrational properties, particularly through FTIR and Raman spectroscopy. These studies offer insights into the molecular vibrations that can be correlated with the compound's chemical environment, serving as a foundation for developing analytical techniques and understanding material properties at the molecular level (Periathai & Rajagopal, 2014).
Metal-Organic Frameworks (MOFs) and Coordination Polymers
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid plays a crucial role in the development of Metal-Organic Frameworks (MOFs) and coordination polymers. Its structural properties facilitate the construction of complex, multidimensional frameworks with lanthanides and other metals. These frameworks have potential applications in gas storage, separation processes, and catalysis due to their unique structural and functional properties (Yang et al., 2012; Alcock et al., 2005).
Pharmaceutical and Biomedical Applications
The compound's derivatives have been explored for their potential in pharmaceutical and biomedical applications, including the synthesis of biologically active scaffolds. This reflects its utility in medicinal chemistry for developing new therapeutic agents and diagnostic tools (Chen et al., 2011).
Material Science
In material science, derivatives of 6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid have been used to synthesize thermally stable polymers with specific functionalities. These materials exhibit excellent thermal stability and solubility properties, making them suitable for high-performance applications in electronics, coatings, and aerospace industries (Zhuo et al., 2014).
Orientations Futures
The future directions for “6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid” and similar compounds involve their continued use in the agrochemical and pharmaceutical industries . The unique properties of the fluorine atom and the pyridine moiety make these compounds valuable for various applications .
Propriétés
IUPAC Name |
6-(2,2,2-trifluoroethylamino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O2/c9-8(10,11)4-13-6-2-1-5(3-12-6)7(14)15/h1-3H,4H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNOAEIILVJPUPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C(=O)O)NCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(2,2,2-Trifluoroethyl)amino]pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[(4-Hydroxyphenyl)formamido]acetamide](/img/structure/B1517025.png)

![1-[4-(Bromomethyl)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B1517029.png)




![2-{[4-(Propan-2-yl)phenyl]amino}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B1517038.png)



